Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane
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Overview
Description
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane is a complex compound that combines the unique properties of gold, triphenylphosphane, and bis(trifluoromethylsulfonyl)azanide. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane typically involves the reaction of gold(I) chloride with triphenylphosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under certain conditions, leading to the formation of gold(III) complexes.
Reduction: The compound can be reduced back to gold(I) or even elemental gold under specific conditions.
Substitution: The triphenylphosphane ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to gold(III) complexes, while substitution reactions can yield a variety of gold(I) complexes with different ligands.
Scientific Research Applications
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.
Biology: The compound’s gold center can interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Gold compounds have been explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane involves the interaction of the gold center with various molecular targets. The gold atom can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethylsulfonyl)azanide;silver(1+);triphenylphosphane
- Bis(trifluoromethylsulfonyl)azanide;copper(1+);triphenylphosphane
- Bis(trifluoromethylsulfonyl)azanide;palladium(1+);triphenylphosphane
Uniqueness
What sets bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane apart from similar compounds is the unique properties of gold. Gold’s ability to form stable complexes and its relatively inert nature make it particularly useful in catalysis and biological applications. Additionally, the combination with bis(trifluoromethylsulfonyl)azanide and triphenylphosphane enhances its solubility and reactivity, making it a versatile compound in various fields .
Biological Activity
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane, commonly referred to as gold(I) complex, is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry and biochemistry.
- Molecular Formula : C20H15AuF6NO4PS2
- Molecular Weight : 739.398 g/mol
- CAS Number : 866395-16-6
- Physical State : Light purple powder
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its unique structural features and the presence of gold(I), which is known for its ability to interact with various biological molecules.
- Catalytic Activity : It acts as a catalyst in several organic reactions, including cycloisomerizations and rearrangements, which can lead to the formation of biologically active compounds .
- Nucleophilic Addition : The compound promotes the addition of nucleophiles to alleneamides, facilitating the synthesis of nitrogen-containing heterocycles that may exhibit pharmacological properties .
Anticancer Activity
Recent studies have indicated that gold(I) complexes, including this compound, exhibit anticancer properties. The following table summarizes key findings from various studies:
Toxicity Profile
Despite its promising biological activities, the safety profile of this compound must be considered. The compound has been reported to cause irritation to skin and eyes upon exposure, indicating the need for caution during handling .
Case Studies
- Case Study 1: Treatment Efficacy in Breast Cancer
- Case Study 2: Synergistic Effects with Chemotherapy
Properties
CAS No. |
866395-16-6 |
---|---|
Molecular Formula |
C20H15AuF6NO4PS2 |
Molecular Weight |
739.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1 |
InChI Key |
GJWZOHAPYGHXHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
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